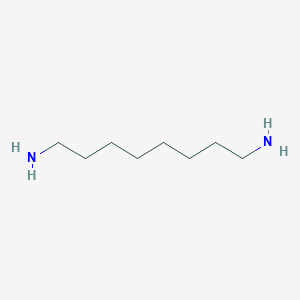

1,8-Diaminooctane

Cat. No. B148097

Key on ui cas rn:

373-44-4

M. Wt: 144.26 g/mol

InChI Key: PWGJDPKCLMLPJW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05650270

Procedure details

Sodium bisulfite was prepared by adding 3.15 g of sodium sulfite and 7.15 g of sodium metabisulfite to 25 ml of water. 1,8-Diaminooctane (7.2 g) was added and the pH was adjusted to 7 with concentrated hydrochloric acid. Calf thymus DNA (Sigma, 139 mg) was dissolved in 20 mL of water and denatured by heating to 100° C. for 30 min followed by rapid cooling in an ice bath. The single stranded DNA was then sonicated for 40 min at 0° C. and added to the sodium bisulfite-diaminooctene solution. This gave a final concentration of 2 M bisulfite and 1 M diaminooctane. The mixture was clarified by centrifugation (4000×g) and then stirred at 60° C. (oil bath) for 42 hrs. The reaction mixture was cooled and filtered (0.2 μm filter) to remove a small amount of particulate material. The product was desalted in two 25 mL portions over a BioRad P-4 column (340×2.6 cm) equilibrated in 0.02 M sodium chloride, 1 mM EDTA, pH 8. After the void volume (60 mL), the product was collected in the next 50 mL fraction and each of these two fractions was separately dialyzed overnight against 4 L of water and lyphilized, yielding together 99.5 mg (72%). Seventy-five percent of the cytosine residues were substituted with DAO, based on alkaline hydrolysis-HPLC.

[Compound]

Name

DNA

Quantity

139 mg

Type

reactant

Reaction Step Four

[Compound]

Name

DNA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

sodium bisulfite diaminooctene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[S:7](S([O-])=O)([O-:10])(=[O:9])=[O:8].[Na+].[Na+].[NH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][NH2:25].Cl.S(=O)(O)[O-].[Na+].NC(N)=CCCCCCC>O>[S:1](=[O:2])([OH:4])[O-:3].[Na+:5].[S:7](=[O:8])([OH:10])[O-:9].[CH2:21]([CH2:22][CH2:23][CH2:24][NH2:25])[CH2:20][CH2:19][CH2:18][CH2:17][NH2:16] |f:0.1.2,3.4.5,8.9.10,12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.15 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

7.15 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

7.2 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCCCCCN

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

[Compound]

|

Name

|

DNA

|

|

Quantity

|

139 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

[Compound]

|

Name

|

DNA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

sodium bisulfite diaminooctene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S([O-])(O)=O.[Na+].NC(=CCCCCCC)N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by rapid cooling in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then sonicated for 40 min at 0° C.

|

|

Duration

|

40 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S([O-])(O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCN)CCCN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05650270

Procedure details

Sodium bisulfite was prepared by adding 3.15 g of sodium sulfite and 7.15 g of sodium metabisulfite to 25 ml of water. 1,8-Diaminooctane (7.2 g) was added and the pH was adjusted to 7 with concentrated hydrochloric acid. Calf thymus DNA (Sigma, 139 mg) was dissolved in 20 mL of water and denatured by heating to 100° C. for 30 min followed by rapid cooling in an ice bath. The single stranded DNA was then sonicated for 40 min at 0° C. and added to the sodium bisulfite-diaminooctene solution. This gave a final concentration of 2 M bisulfite and 1 M diaminooctane. The mixture was clarified by centrifugation (4000×g) and then stirred at 60° C. (oil bath) for 42 hrs. The reaction mixture was cooled and filtered (0.2 μm filter) to remove a small amount of particulate material. The product was desalted in two 25 mL portions over a BioRad P-4 column (340×2.6 cm) equilibrated in 0.02 M sodium chloride, 1 mM EDTA, pH 8. After the void volume (60 mL), the product was collected in the next 50 mL fraction and each of these two fractions was separately dialyzed overnight against 4 L of water and lyphilized, yielding together 99.5 mg (72%). Seventy-five percent of the cytosine residues were substituted with DAO, based on alkaline hydrolysis-HPLC.

[Compound]

Name

DNA

Quantity

139 mg

Type

reactant

Reaction Step Four

[Compound]

Name

DNA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

sodium bisulfite diaminooctene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[S:7](S([O-])=O)([O-:10])(=[O:9])=[O:8].[Na+].[Na+].[NH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][NH2:25].Cl.S(=O)(O)[O-].[Na+].NC(N)=CCCCCCC>O>[S:1](=[O:2])([OH:4])[O-:3].[Na+:5].[S:7](=[O:8])([OH:10])[O-:9].[CH2:21]([CH2:22][CH2:23][CH2:24][NH2:25])[CH2:20][CH2:19][CH2:18][CH2:17][NH2:16] |f:0.1.2,3.4.5,8.9.10,12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.15 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

7.15 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

7.2 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCCCCCN

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

[Compound]

|

Name

|

DNA

|

|

Quantity

|

139 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

[Compound]

|

Name

|

DNA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

sodium bisulfite diaminooctene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S([O-])(O)=O.[Na+].NC(=CCCCCCC)N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by rapid cooling in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then sonicated for 40 min at 0° C.

|

|

Duration

|

40 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S([O-])(O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCN)CCCN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |